molecular formula C7H8BrNO B591530 (2-Amino-4-bromophenyl)methanol CAS No. 946122-05-0

(2-Amino-4-bromophenyl)methanol

Cat. No. B591530
CAS RN: 946122-05-0
M. Wt: 202.051
InChI Key: JHLFDAZFHWATIS-UHFFFAOYSA-N
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Description

“(2-Amino-4-bromophenyl)methanol” is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 .


Synthesis Analysis

The synthesis of “this compound” can be achieved through several methods. One method involves the use of iron and ammonium chloride in ethanol and water at 75°C for 1 hour . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures between -10 and 20°C .


Molecular Structure Analysis

The IUPAC name for this compound is “this compound” and its InChI code is "1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2" .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . .

Scientific Research Applications

  • Synthesis of S1P1 Receptor Agonists : The compound has been used as an intermediate in the synthesis of S1P1 receptor agonists. A scalable synthesis of its isomers demonstrates its utility in medicinal chemistry (G. Wallace et al., 2009).

  • Creation of Aromatic Aldehydes : It's instrumental in producing 8-substituted-2-carboxy-4-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepines, highlighting its role in organic synthesis (Mani Upreti et al., 1996).

  • Lipid Dynamics in Biomembrane Studies : Methanol, a key solvent in the use of this compound, impacts lipid dynamics significantly, which is critical in the study of biomembranes and proteolipids (Michael H. L. Nguyen et al., 2019).

  • Synthesis of Multi-Substituted Arenes : The compound is used in palladium-catalyzed C-H halogenation reactions, showing its importance in creating chemically diverse molecules (Xiuyun Sun et al., 2014).

  • Theoretical and Spectroscopic Studies : Its derivatives have been studied using DFT and spectroscopic analyses, contributing to the understanding of molecular structures and activities (S. Trivedi, 2017).

  • Optically Active Thiophenyl Methanols Synthesis : Used in creating optically active thiophenyl methanols, showcasing its role in asymmetric synthesis (Xiaodong Liu et al., 2009).

  • Liquid Chromatography Applications : Employed as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, indicating its utility in analytical chemistry (H. Nohta et al., 1994).

  • Antibacterial Properties : Bromophenols isolated from methanolic extracts of marine algae, which include compounds related to (2-Amino-4-bromophenyl)methanol, have shown significant antibacterial activity (N. Xu et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305, P338, and P351 .

properties

IUPAC Name

(2-amino-4-bromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFDAZFHWATIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702898
Record name (2-Amino-4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946122-05-0
Record name (2-Amino-4-bromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-4-bromophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (4-bromo-2-nitro-phenyl)-methanol (1.85 g, 7.97 mmol), iron powder (2.23 g, 39.9 mmol), ammonium chloride (213 mg, 3.99 mmol), ethanol (20 mL), and water (10 mL) was heated at 75° C. for 1 h, then after cooling filtered through a pad of diatomaceous earth. The filtrate was evaporated and the residue partitioned between ethyl acetate and water, the organic layer was washed with brine, dried (MgSO4), and evaporated to produce (2-amino-4-bromo-phenyl)-methanol (1.53 g, 90%). Off-white solid, MS (EI)=201.0 (M+).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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